molecular formula C23H29ClN2O4 B195020 2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid CAS No. 682323-77-9

2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid

Cat. No. B195020
M. Wt: 432.9 g/mol
InChI Key: AIOFDOGAYXDHHG-UHFFFAOYSA-N
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Description

This compound is also known as Cetirizine , a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor and has antiallergic, spasmolytic, and antihistaminic activity .


Synthesis Analysis

A process for the synthesis of this compound is described in a patent . The process involves the preparation of 2- [2- [4- [ (4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetic acid of formula (Ia) and pharmaceutically acceptable salts thereof .


Molecular Structure Analysis

The molecular formula of this compound is C21H25ClN2O3 . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

The molecular weight of this compound varies depending on its form. For example, the molecular weight is 380.318 for N- (4- [2- [4- (2-HYDROXYETHYL)-1-PIPERAZINYL]ETHOXY]PHENYL)ACETAMIDE DIHYDROCHLORIDE , and 365.813 for 2- (4- (3-CHLOROPHENYL)-1-PIPERAZINYL)-N- (2,4-DIFLUOROPHENYL)ACETAMIDE .

Scientific Research Applications

  • Antihistamine Properties : Cetirizine is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).

  • Ionization Constants : Thermodynamic dissociation constants of cetirizine have been determined, highlighting its distinct chemical properties compared to similar compounds (Hanocq et al., 1989).

  • Synthesis and Antimicrobial Activity : Piperazine compounds, including derivatives of cetirizine, have been synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).

  • Pharmaceutical Analysis : Cetirizine dihydrochloride, a form of cetirizine, is used in oral solution and tablet dosage forms. Its determination in these forms has been studied using HPLC, emphasizing its role in pharmaceutical applications (Singh et al., 2012).

  • Learning and Memory Facilitation : Some derivatives of cetirizine have been studied for their effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).

  • Manufacturing Process : New manufacturing procedures for cetirizine dihydrochloride have been developed, showcasing advancements in the production techniques of this compound (Reiter et al., 2012).

  • Synthesis for Antimicrobial Studies : Further synthesis and antimicrobial studies have been conducted on new pyridine derivatives, including those related to cetirizine (Patel & Agravat, 2007).

Safety And Hazards

The compound is classified as a potential carcinogen . More detailed safety and hazard information may be available in Material Safety Data Sheets (MSDS).

properties

IUPAC Name

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28/h1-9,23H,10-18H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFDOGAYXDHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid

CAS RN

682323-77-9
Record name Cetirizine dihydrochloride specified impurity E [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682323779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9EW59C6GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W WANG, S ZENG, T JIANG, M ZHOU… - Chinese Journal of …, 2017 - ingentaconnect.com
Objective: To identify the related substances in levocetirizine hydrochloride tablets by LC-MS technique.Methods: A Welch Xtimate C18 column(250 mm×4.6 mm, 5 μm)was adopted for …
Number of citations: 3 www.ingentaconnect.com
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 14 www.sciencedirect.com
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
王伟姣, 曾三平, 蒋涛, 周明, 李晓燕 - 药物分析杂志, 2017 - html.rhhz.net
: 目的: 采用LC-MS 技术对盐酸左西替利嗪片中有关物质进行结构鉴定. 方法: 采用Welch Xtimate C 18 色谱柱(250 mm× 4.6 mm, 5 μm), 以甲醇-四氢呋喃-磷酸盐溶液(磷酸二氢钠3.1 g, 用水…
Number of citations: 1 html.rhhz.net

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